![molecular formula C24H20FN7O4 B2688310 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1020488-44-1](/img/structure/B2688310.png)
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about, “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide”, is also known as GNF6702 . It is a broad-spectrum antiprotozoal drug invented by researchers at the Genomics Institute of the Novartis Research Foundation in 2013 . It has activity against leishmaniasis, Chagas disease, and sleeping sickness . These three diseases are caused by related kinetoplastid parasites, which share similar biology .
Molecular Structure Analysis
The molecular formula of GNF6702 is C22H16FN7O3 . Its molar mass is 445.414 g·mol −1 . The IUPAC name is N - [4-fluoro-3- (6-pyridin-2-yl- [1,2,4]triazolo [1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide .Applications De Recherche Scientifique
Radiosynthesis and Imaging Applications
The synthesis of derivatives within this compound's family, specifically targeting the translocator protein (18 kDa), has been a subject of interest. A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds closely related to the specified chemical structure, have shown promise as selective ligands. These compounds have been utilized in the development of radiolabeled ligands for positron emission tomography (PET) imaging, aiding in the visualization of neuroinflammatory processes and potentially cancer imaging. The process involves complex synthetic steps leading to compounds with significant chemically and radiochemically pure profiles, suitable for in vivo imaging applications (Dollé et al., 2008).
Anticancer Activity
Compounds within this family have been explored for their anticancer potential. Derivatives have been synthesized and tested against a range of cancer cell lines, demonstrating appreciable growth inhibition activities. This area of research holds promise for developing new anticancer agents by modifying the core chemical structure to enhance activity against specific cancer types, suggesting a potential pathway for developing targeted therapies (Al-Sanea et al., 2020).
Neuroinflammation and TSPO Ligands
Further studies have synthesized and evaluated novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, with certain compounds radiolabeled for PET imaging in neuroinflammation models. Such research highlights the potential of these compounds as in vivo radiotracers for diagnosing and studying neuroinflammatory conditions (Damont et al., 2015).
Antioxidant and Anti-inflammatory Activity
The synthesis of N-substituted derivatives has also shown significant anti-inflammatory activity. Specific compounds have demonstrated marked effects in assays for anti-inflammatory action, highlighting the potential of this chemical family in developing new anti-inflammatory drugs. Such studies contribute to our understanding of the structure-activity relationships necessary for enhancing therapeutic efficacy (Sunder & Maleraju, 2013).
Synthesis and Evaluation for Peripheral Benzodiazepine Receptors
The exploration of fluorinated derivatives for affinity and selectivity towards peripheral benzodiazepine receptors (PBRs) has been conducted. These studies aim at developing imaging agents for PBR expression in neurodegenerative disorders, with compounds showing high in vitro affinity and selectivity. This research could facilitate the diagnosis and monitoring of neurodegenerative diseases through non-invasive imaging techniques (Fookes et al., 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O4/c1-14-11-20(27-21(33)13-36-19-6-4-3-5-18(19)35-2)32(30-14)24-28-22-17(23(34)29-24)12-26-31(22)16-9-7-15(25)8-10-16/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHXNFAJGPOJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
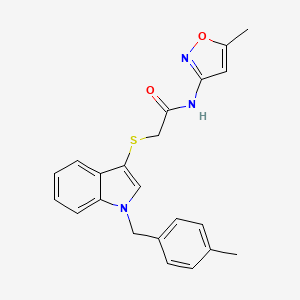
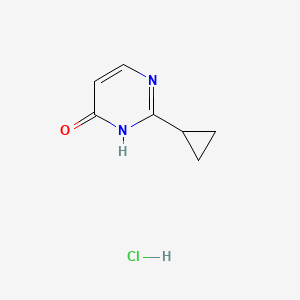
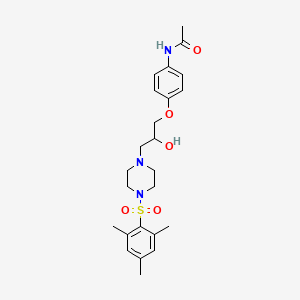
![4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline](/img/structure/B2688234.png)
![5-bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2688235.png)
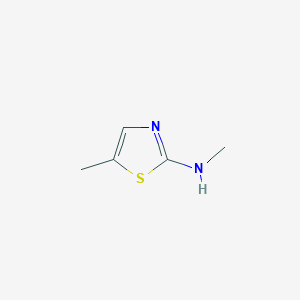
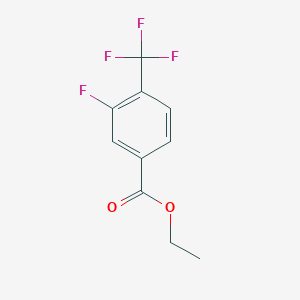

![1-(4-fluorophenyl)-4-[(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2688240.png)
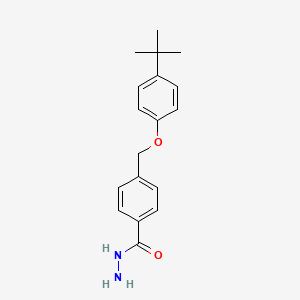

![1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]azepane](/img/structure/B2688248.png)
![4-[(2-Bromoethyl)sulfanyl]pyridine hydrobromide](/img/structure/B2688249.png)
![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/new.no-structure.jpg)
